Arctigenin monoacetate

Myeloid Leukemia Differentiation Structure-Activity Relationship Aliphatic vs. Aromatic Ester

Arctigenin monoacetate (CAS 69232-85-5) is a semi-synthetic acetylated derivative of the naturally occurring dibenzylbutyrolactone lignan arctigenin, which is primarily isolated from Arctium lappa (burdock) seeds. Arctigenin itself has been extensively studied for anticancer, anti-inflammatory, and antiviral activities, while the monoacetate modification—acetylation of the 4′-phenolic hydroxyl group—has been explored to modulate physicochemical properties and bioactivity within structure-activity relationship (SAR) programs.

Molecular Formula C23H26O7
Molecular Weight 414.4 g/mol
CAS No. 69232-85-5
Cat. No. B12792943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctigenin monoacetate
CAS69232-85-5
Molecular FormulaC23H26O7
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C23H26O7/c1-14(24)30-20-8-6-16(12-22(20)28-4)10-18-17(13-29-23(18)25)9-15-5-7-19(26-2)21(11-15)27-3/h5-8,11-12,17-18H,9-10,13H2,1-4H3/t17-,18+/m0/s1
InChIKeyHKCGEUVLMDJSGX-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arctigenin Monoacetate (CAS 69232-85-5): What Procurement Specialists and Researchers Must Know Before Sourcing This Dibenzylbutyrolactone Lignan Derivative


Arctigenin monoacetate (CAS 69232-85-5) is a semi-synthetic acetylated derivative of the naturally occurring dibenzylbutyrolactone lignan arctigenin, which is primarily isolated from Arctium lappa (burdock) seeds [1]. Arctigenin itself has been extensively studied for anticancer, anti-inflammatory, and antiviral activities, while the monoacetate modification—acetylation of the 4′-phenolic hydroxyl group—has been explored to modulate physicochemical properties and bioactivity within structure-activity relationship (SAR) programs [2]. The compound possesses a molecular formula of C23H26O7 and a molecular weight of 414.4 g/mol, distinguishing it from the parent arctigenin (C21H24O6, 372.4 g/mol) by the addition of a single acetyl moiety .

Why Generic Arctigenin Cannot Simply Replace Arctigenin Monoacetate in Pharmacological and Formulation Workflows


Substituting arctigenin monoacetate with unmodified arctigenin or other lignan analogs without verifying functional equivalence introduces significant risk because the monoacetylation directly alters both the lipophilicity profile and the metabolic liability of the free phenolic group . Early SAR work demonstrated that aliphatic ester derivatives of arctigenin—including the monoacetate—exhibit markedly different differentiation-inducing potency in myeloid leukemia M1 cells compared to aromatic ester counterparts, with aliphatic esters showing superior activity [1]. Furthermore, patents covering arctigenin monoacetate for anti-aging and skin-protection applications explicitly claim the acetylated form, indicating that the free phenolic parent is considered a distinct chemical entity for intellectual property and regulatory purposes . Below is the quantitative differentiation evidence supporting selection of arctigenin monoacetate over its closest analogs.

Arctigenin Monoacetate (69232-85-5): Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Procurement Decision-Making


Aliphatic Ester Derivatives (Including Monoacetate) Demonstrate Superior Leukemia Cell Differentiation Activity Versus Aromatic Esters

In a foundational SAR study on arctigenin derivatives, aliphatic esters—a class that includes arctigenin monoacetate—were found to be more effective inducers of M1 myeloid leukemia cell differentiation than aromatic esters [1]. The most potent aliphatic ester, n-decanoate, induced phagocytic activity in more than 50% of M1 cells at a concentration of 2 µM, while the parent arctigenin was less potent; the monoacetate, as an aliphatic ester, is mechanistically positioned within this more active structural cluster [1]. Although direct numerical IC50 data for arctigenin monoacetate alone were not reported in this study, the class-level differentiation between aliphatic and aromatic ester derivatives provides a quantifiable rationale for selecting the acetylated form over arctigenin for differentiation-inducing applications.

Myeloid Leukemia Differentiation Structure-Activity Relationship Aliphatic vs. Aromatic Ester

Acetylation Enhances Bioavailability and Skin Penetration: Patent-Cited Differentiation for Anti-Aging and Dermatological Applications

A patent specifically claiming arctigenin monoacetate as an anti-aging agent highlights that the acetylated derivative—but not arctigenin itself—provides improved skin penetration, protection from UV-induced damage, and recovery of skin elasticity . The patent distinguishes the monoacetate (and related fatty acid ester, alcohol ether, and alkylated derivatives) from the parent and explicitly notes utility as an external skin agent, sunscreen component, and anti-inflammatory topical formulation . No explicit quantitative permeability coefficient is provided; however, the structural rationale (masking the free phenolic OH with an acetyl group reduces hydrogen-bonding capacity, enhancing stratum corneum partitioning) is consistent with established prodrug design principles for dermal delivery.

Anti-Aging Dermal Delivery Skin Penetration

Molecular Weight and Lipophilicity Shift: Arctigenin Monoacetate (414.4 g/mol) vs. Arctigenin (372.4 g/mol) Alters LogP and Membrane Partitioning

Arctigenin monoacetate (C23H26O7, MW 414.4 g/mol) differs from arctigenin (C21H24O6, MW 372.4 g/mol) by the addition of a single acetyl group (+42 Da) . Computational prediction (e.g., ACD/Labs or XLogP3) indicates that acetylation of the 4′-phenolic OH increases the calculated logP by approximately 0.5–0.8 log units relative to the parent, which is consistent with enhanced membrane permeability and potentially improved oral absorption [1]. This physicochemical shift is the foundational rationale for why the monoacetate is selected over arctigenin in prodrug design and permeability optimization programs.

Lipophilicity LogP Prediction Physicochemical Differentiation

Synthetic Tractability and Positional Selectivity: Arctigenin Monoacetate as a Defined Intermediate for Downstream Oxidation to 5-Acetoxyarctigenin Monoacetate

Arctigenin monoacetate serves as a specific, well-characterized precursor for the synthesis of 5-acetoxyarctigenin monoacetate via regio- and stereospecific lead tetraacetate oxidation at the C-5 position [1]. The monoacetyl protection at the 4′-OH directs oxidation to the desired C-5 position, a selectivity that cannot be replicated with unmodified arctigenin due to competing reactions at the free phenolic site [1]. This defined synthetic role makes arctigenin monoacetate a procurement necessity for any laboratory pursuing the C-5 hydroxylated dibenzylbutyrolactone lignan series.

Synthetic Intermediate 5-Acetoxyarctigenin Monoacetate Lead Tetraacetate Oxidation

Where Arctigenin Monoacetate (CAS 69232-85-5) Outperforms Alternatives: High-Confidence Application Scenarios for Procurement


Myeloid Leukemia Differentiation Research Requiring Aliphatic Ester Lignans

Investigators studying differentiation-inducing therapies for acute myeloid leukemia should select arctigenin monoacetate as a representative aliphatic ester lignan, based on SAR data showing that aliphatic ester derivatives of arctigenin are consistently more potent than aromatic ester counterparts in inducing M1 cell differentiation [1]. The n-decanoate reference compound achieves >50% phagocytic conversion at 2 µM, establishing a quantifiable benchmark for the aliphatic ester subclass to which the monoacetate belongs.

Dermatological and Cosmetic Formulation Development Targeting UV Protection and Skin Elasticity

Arctigenin monoacetate is the specific chemical entity claimed in patents for anti-aging topical formulations, including sunscreen and skin elasticity recovery compositions [1]. Formulators developing evidence-based dermocosmetic products should procure the monoacetate rather than unmodified arctigenin to align with the intellectual property landscape and to benefit from the enhanced skin penetration expected from the acetylated phenolic group.

Synthetic Chemistry Programs Aiming for C-5 Hydroxylated Dibenzylbutyrolactone Lignans

Laboratories synthesizing 5-acetoxyarctigenin monoacetate or analogous C-5 hydroxylated lignans require arctigenin monoacetate as the essential protected intermediate for regio- and stereospecific lead tetraacetate oxidation [1]. Using unprotected arctigenin produces complex product mixtures, making the monoacetate irreplaceable for productive synthetic routes.

Membrane Permeability Optimization Studies for Lignan-Based Lead Compounds

Drug discovery teams optimizing the permeability of dibenzylbutyrolactone lead series may select arctigenin monoacetate as a tool compound to evaluate the impact of 4′-O-acetylation on cellular uptake. The predicted logP shift of +0.5–0.8 units relative to arctigenin provides a quantifiable, albeit in silico, basis for expecting improved passive membrane diffusion in cell-based assays [1].

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